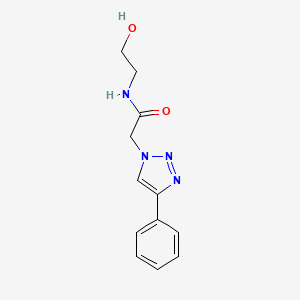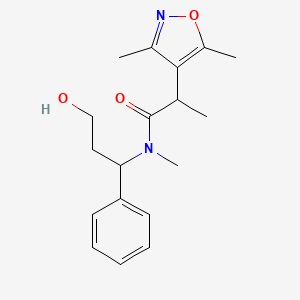
N-(2-hydroxyethyl)-2-(4-phenyltriazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HPTA is a white crystalline powder that belongs to the class of triazole derivatives. It has a molecular formula of C11H13N3O2 and a molecular weight of 223.24 g/mol. HPTA is a versatile compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of HPTA is not fully understood. However, studies have suggested that HPTA exerts its biological effects by inhibiting various enzymes and signaling pathways. HPTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell differentiation. HPTA has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling molecule that regulates various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
HPTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that HPTA can induce apoptosis and cell cycle arrest in cancer cells. HPTA has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that HPTA can inhibit tumor growth in animal models of cancer. HPTA has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. In agriculture, HPTA has been shown to enhance the growth and yield of crops by promoting root growth and nutrient uptake.
Advantages and Limitations for Lab Experiments
HPTA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. HPTA is also a versatile compound that can be used in various assays and experiments. However, there are also some limitations to using HPTA in lab experiments. HPTA is a relatively new compound, and its biological effects are not fully understood. Therefore, further studies are needed to elucidate the mechanism of action of HPTA and its potential applications in various fields.
Future Directions
There are several future directions for research on HPTA. In medicine, further studies are needed to determine the efficacy of HPTA as an anticancer agent and its potential applications in the treatment of neurodegenerative disorders. In agriculture, further studies are needed to determine the optimal conditions for using HPTA as a plant growth regulator. In materials science, further studies are needed to determine the potential applications of HPTA in the synthesis of MOFs and other porous materials. Overall, HPTA is a promising compound that has the potential to make significant contributions to various scientific fields.
Synthesis Methods
HPTA can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-amino-2-methyl-1-propanol with 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields HPTA as a white crystalline solid with a high yield.
Scientific Research Applications
HPTA has been extensively studied for its potential applications in various scientific fields. In medicine, HPTA has shown promising results as a potential anticancer agent. Studies have shown that HPTA can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. HPTA has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, HPTA has been studied for its potential use as a plant growth regulator. HPTA has been shown to enhance the growth and yield of crops such as rice, wheat, and maize. In materials science, HPTA has been studied for its potential applications in the synthesis of metal-organic frameworks (MOFs) and other porous materials.
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(4-phenyltriazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-7-6-13-12(18)9-16-8-11(14-15-16)10-4-2-1-3-5-10/h1-5,8,17H,6-7,9H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTYAGWWIQDDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-(4-phenyltriazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-hydroxycyclohexyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B6641333.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6641338.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide](/img/structure/B6641342.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B6641345.png)
![1-(4-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B6641353.png)




![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B6641395.png)
![3-[(2,5-dimethylphenyl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B6641409.png)
![3-[1-(3,4-Dichlorophenyl)ethyl]-1-(3-hydroxybutyl)-1-methylurea](/img/structure/B6641410.png)

![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)